molecular formula C24H43N7O10 B12611779 Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine CAS No. 651292-18-1

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine

Katalognummer: B12611779
CAS-Nummer: 651292-18-1
Molekulargewicht: 589.6 g/mol
InChI-Schlüssel: APHHSICXGAVNCM-TVYIFJCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine is a peptide composed of seven amino acids: glycine, serine, isoleucine, alanine (three times), and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, liquid chromatography techniques are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.

    L-alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.

    Cyclo(L-alanyl-glycine): A cyclic peptide with distinct structural properties.

Uniqueness

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.

Eigenschaften

CAS-Nummer

651292-18-1

Molekularformel

C24H43N7O10

Molekulargewicht

589.6 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H43N7O10/c1-7-10(2)17(30-22(38)15(9-32)29-16(34)8-25)23(39)28-12(4)20(36)26-11(3)19(35)27-13(5)21(37)31-18(14(6)33)24(40)41/h10-15,17-18,32-33H,7-9,25H2,1-6H3,(H,26,36)(H,27,35)(H,28,39)(H,29,34)(H,30,38)(H,31,37)(H,40,41)/t10-,11-,12-,13-,14+,15-,17-,18-/m0/s1

InChI-Schlüssel

APHHSICXGAVNCM-TVYIFJCCSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.